2-(4-Methylpiperazin-1-yl)pyridin-3-amine

Catalog No.
S1892494
CAS No.
5028-17-1
M.F
C10H16N4
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Methylpiperazin-1-yl)pyridin-3-amine

CAS Number

5028-17-1

Product Name

2-(4-Methylpiperazin-1-yl)pyridin-3-amine

IUPAC Name

2-(4-methylpiperazin-1-yl)pyridin-3-amine

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C10H16N4/c1-13-5-7-14(8-6-13)10-9(11)3-2-4-12-10/h2-4H,5-8,11H2,1H3

InChI Key

IFHQJBQZOLOOHW-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=CC=N2)N

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)N
  • Potential applications based on structural features

    The presence of a pyridine ring and a methylpiperazine group suggests potential for applications in medicinal chemistry. Pyridine rings are found in many biologically active molecules, while methylpiperazine groups are often seen in drugs that interact with neurotransmitters. However, further research is needed to confirm any specific activity of 2-(4-Methylpiperazin-1-yl)pyridin-3-amine. PubChem, National Institutes of Health:

  • Patent activity

    A search of patent databases may reveal research into the use of 2-(4-Methylpiperazin-1-yl)pyridin-3-amine or similar compounds for specific therapeutic applications. However, such information may be limited due to patent confidentiality. WIPO PatentScope:

2-(4-Methylpiperazin-1-yl)pyridin-3-amine is an organic compound with the molecular formula C10_{10}H16_{16}N4_{4} and a molecular weight of approximately 192.26 g/mol. It features a pyridine ring substituted with a 4-methylpiperazine moiety at the 2-position and an amine group at the 3-position of the pyridine. This unique structure contributes to its potential biological activity and applications in medicinal chemistry.

Due to the lack of specific research on 2-(4-Methylpiperazin-1-yl)pyridin-3-amine, its mechanism of action remains unknown. However, pyridine and piperazine derivatives often possess various biological activities, including acting as antimicrobials, antifungals, and antiparasitics [].

Safety information on 2-(4-Methylpiperazin-1-yl)pyridin-3-amine is not available. However, structurally similar compounds containing pyridine and piperazine can be harmful if swallowed, inhaled, or absorbed through the skin. They may also cause skin and eye irritation []. It is advisable to handle this compound with caution and consult appropriate safety data sheets (SDS) if available.

  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, reacting with electrophiles to form various derivatives.
  • Acylation Reactions: The amine can be acylated to yield amides, which can modify the compound's properties and biological activity.
  • Formation of Salts: The basic nature of the amine allows for salt formation with acids, enhancing solubility and stability in various environments.

2-(4-Methylpiperazin-1-yl)pyridin-3-amine exhibits notable biological activities, particularly in pharmacology. It has been investigated for its potential as an:

  • Antidepressant: The compound's structural similarity to known antidepressants suggests it may influence serotonin and norepinephrine pathways.
  • Anticancer Agent: Preliminary studies indicate that it may inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.
  • Antimicrobial Activity: Some derivatives of related compounds have shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

Several synthetic routes have been developed for producing 2-(4-Methylpiperazin-1-yl)pyridin-3-amine:

  • Pyridine Derivative Reaction:
    • Starting from 3-amino-pyridine, react with 4-methylpiperazine in the presence of a suitable coupling agent (e.g., EDC or DCC) to facilitate the formation of the desired product.
  • Direct Amination:
    • Utilize a direct amination process where pyridine derivatives are reacted with piperazine under controlled conditions (e.g., using heat or catalysts).
  • Multi-step Synthesis:
    • A more complex synthesis may involve multiple steps, including protection-deprotection strategies for functional groups to achieve high purity and yield.

The applications of 2-(4-Methylpiperazin-1-yl)pyridin-3-amine are diverse, particularly in medicinal chemistry:

  • Drug Development: Its potential as a lead compound for developing new antidepressants and anticancer drugs is under investigation.
  • Chemical Probes: Used as a chemical probe in biological studies to understand receptor interactions and signaling pathways.
  • Pharmaceutical Intermediates: Serves as an intermediate in synthesizing more complex pharmaceutical agents.

Interaction studies involving 2-(4-Methylpiperazin-1-yl)pyridin-3-amine focus on its binding affinity to various biological targets:

  • Receptor Binding Studies: Investigating its interaction with serotonin receptors (5HT) and other neurotransmitter receptors to elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit specific enzymes linked to disease pathways, such as kinases involved in cancer progression.

These studies help clarify the compound's pharmacological profile and therapeutic potential.

Several compounds share structural characteristics with 2-(4-Methylpiperazin-1-yl)pyridin-3-amine. Here is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
1-(4-Methylpiperazin-1-yl)pyridin-2-oneStructureSimilar piperazine structure but different position of functional groups; potential for different biological activity.
2-(4-Ethylpiperazin-1-yl)pyridin-3-amineStructureEthyl substitution instead of methyl; may affect lipophilicity and receptor binding.
3-(4-Methylpiperazin-1-yl)pyridineStructureDifferent position of piperazine attachment; likely alters pharmacodynamics.
N-(4-Methylpiperazin-1-yl)-N'-phenylureaStructureUrea linkage introduces different reactivity; explored for antitumor properties.

Uniqueness

The unique combination of a piperazine ring with a pyridine structure at specific positions provides distinct pharmacological properties that differentiate it from similar compounds. Its potential applications in treating depression and cancer further highlight its significance in drug discovery efforts.

XLogP3

0.4

Other CAS

5028-17-1

Wikipedia

Piperazine, 1-(3-amino-2-pyridyl)-4-methyl-

Dates

Last modified: 08-16-2023

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